Carbazole-9-methanol
Overview
Description
Carbazole-9-methanol, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108694. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Carbazol-9-yl-methanol is primarily used in fluorescent analysis . Its primary targets are the molecules that it interacts with to produce fluorescence, which can be exploited in analytical chemistry, especially in bioanalytical chemistry .
Mode of Action
The compound interacts with its targets by exhibiting fluorescent properties . When excited by light of a certain wavelength, it emits light of a different wavelength. This change in light emission is what makes it useful in fluorescent analysis .
Biochemical Pathways
It’s known that carbazole derivatives can influence various pathways of molecular signaling . For instance, some derivatives show antifungal activity by acting on the RAS-MAPK pathway .
Pharmacokinetics
It’s known that the compound is stable only in alkaline alcoholic solutions and in acidic media turns to n,n´-biscarbazol-9-yl-methane .
Result of Action
The primary result of the action of carbazol-9-yl-methanol is the production of fluorescence, which is used in analytical chemistry, especially in bioanalytical chemistry . The fluorescence produced by this compound can be used to analyze various biological and chemical samples .
Action Environment
The action of carbazol-9-yl-methanol is influenced by the pH of the environment. It is stable only in alkaline alcoholic solutions, and in acidic media, it turns to N,N´-biscarbazol-9-yl-methane . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Carbazole-9-methanol plays a significant role in biochemical reactions, particularly in fluorescent analysis. It interacts with several enzymes and proteins, facilitating the detection and quantification of various biomolecules. For instance, this compound is known to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often result in changes in the fluorescence properties of this compound, making it a valuable tool in bioanalytical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the phosphorylation of proteins involved in cell signaling, such as p53, a tumor suppressor protein. This interaction can lead to changes in gene expression and cellular responses, including apoptosis and senescence . Additionally, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For example, it binds to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in conformational changes in the enzymes, affecting their function and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable in alkaline alcoholic solutions but tends to degrade in acidic media, forming N,N’-biscarbazol-9-yl-methane . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain cellular functions, such as cell signaling and metabolism. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as oxidoreductases and transferases. These interactions can influence the metabolic flux and levels of various metabolites within cells. For instance, this compound can affect the biosynthesis of certain amino acids and nucleotides by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound may be transported into the nucleus, where it interacts with transcription factors to regulate gene expression .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications can direct this compound to specific compartments or organelles, such as the nucleus or mitochondria. In these locations, this compound can interact with various biomolecules, affecting their activity and function. For instance, its localization to the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors .
Properties
IUPAC Name |
carbazol-9-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYFGXOJXXKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178816 | |
Record name | N-(Hydroxymethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-36-1 | |
Record name | 9H-Carbazole-9-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Hydroxymethyl)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazole-9-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Hydroxymethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-carbazole-9-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(HYDROXYMETHYL)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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